3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine
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Overview
Description
3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine: is a heterocyclic compound that features a pyrazolo[3,4-B]pyridine core fused with a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents . The reaction proceeds through a series of steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, leading to the target bicyclic structure .
Industrial Production Methods
the principles of multicomponent reactions and the use of efficient catalysts, such as amorphous carbon-supported sulfonic acid, can be applied to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrazolo[3,4-B]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-B]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Shares a similar core structure but lacks the pyrazole ring.
Pyrazolo[3,4-b]pyridine-5-carboxylate: Contains a carboxylate group, which imparts different chemical properties.
Uniqueness
3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine is unique due to its fused cyclopentene and pyrazolo[3,4-B]pyridine rings, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
833458-52-9 |
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Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-cyclopent-3-en-1-yl-3H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C11H11N3/c1-2-5-8(4-1)10-9-6-3-7-12-11(9)14-13-10/h1-3,6-8,10H,4-5H2 |
InChI Key |
GEJPJXPVXHECCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1C2C3=C(N=CC=C3)N=N2 |
Origin of Product |
United States |
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